molecular formula C15H17N3O B5196243 3-(dimethylamino)-N-[(pyridin-3-yl)methyl]benzamide

3-(dimethylamino)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B5196243
M. Wt: 255.31 g/mol
InChI Key: ALWZVPWTDCCGIH-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-[(pyridin-3-yl)methyl]benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties. This compound features a benzamide core substituted with a dimethylamino group and a pyridin-3-ylmethyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-[(pyridin-3-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine, such as dimethylamine, under acidic conditions to form the benzamide.

    Substitution with Pyridin-3-ylmethyl Group: The introduction of the pyridin-3-ylmethyl group can be achieved through a nucleophilic substitution reaction. This involves reacting the benzamide with a pyridin-3-ylmethyl halide in the presence of a base, such as sodium hydride, to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or pyridin-3-ylmethyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, pyridin-3-ylmethyl halides, aprotic solvents.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amines and other reduced derivatives.

    Substitution: Compounds with new functional groups replacing the original substituents.

Scientific Research Applications

3-(dimethylamino)-N-[(pyridin-3-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one: Shares a similar pyridin-3-yl group but differs in the core structure.

    N-(pyridin-3-ylmethyl)benzamide: Lacks the dimethylamino group, affecting its reactivity and applications.

Uniqueness

3-(dimethylamino)-N-[(pyridin-3-yl)methyl]benzamide is unique due to the presence of both the dimethylamino and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(dimethylamino)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-18(2)14-7-3-6-13(9-14)15(19)17-11-12-5-4-8-16-10-12/h3-10H,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWZVPWTDCCGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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